Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate
Description
Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl-acetamido-ethyl ester moiety at position 3.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-3-22-13(20)8-16-12(19)9-23-15-17-14(18-24-15)10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYQVWHSEUHENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331616 | |
| Record name | ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
864922-61-2 | |
| Record name | ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the thiadiazole ring. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to introduce the ethyl ester group. The final step involves the acylation of the thiadiazole intermediate with ethyl chloroacetate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
- Antifungal Properties : Studies have indicated that it can inhibit the growth of certain fungi, making it a candidate for antifungal drug development.
- Antineoplastic Effects : Preliminary research suggests that this compound may have anti-cancer properties by disrupting cell division and inhibiting tumor growth.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Starting from 2-(4-methoxyphenyl)acetic acid , converting it into an acyl chloride.
- Reacting the acyl chloride with thiosemicarbazide to form an intermediate thiadiazole compound.
- Finalizing the synthesis by treating the intermediate with ethyl bromoacetate in the presence of a base.
This synthetic versatility allows for modifications that may enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic therapies.
- Cancer Research : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, highlighting its promise in oncology.
- Pharmacokinetics : Research has also focused on the pharmacokinetic profile of this compound, revealing favorable absorption and distribution characteristics that could support its development as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and methoxyphenyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Target Compound : Contains a 1,2,4-thiadiazole ring.
- Ethyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (): Replaces thiadiazole with a 1,2,4-triazole core.
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Combines thiadiazole and triazole moieties.
Substituent Variations
- Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (): Incorporates a nitrobenzoyl group, introducing strong electron-withdrawing effects that may alter reactivity and metabolic stability .
- Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (): Features a morpholine sulfonyl group, increasing molecular weight (486.6 g/mol) and complexity. The LogP (1.8) suggests moderate lipophilicity, balancing membrane permeability and solubility .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate is a complex organic compound featuring a thiadiazole ring and various functional groups that confer significant biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound is characterized by a central thiadiazole moiety linked to a 4-methoxyphenyl group via a sulfanyl bridge, along with an acetylamino group and an ethyl ester functional group. The general structure can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions, allowing for structural modifications that can enhance its biological activity or alter pharmacokinetic properties.
Antimicrobial Properties
Thiadiazole derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies indicate that compounds with the thiadiazole moiety exhibit significant antibacterial and antifungal properties. The presence of the 4-methoxyphenyl group may enhance these effects by improving lipophilicity and membrane permeability .
Anticancer Activity
Research has shown that this compound exhibits anticancer properties. The unique combination of functional groups may contribute to its ability to inhibit cancer cell proliferation. For instance, derivatives of the thiadiazole scaffold have been linked to cytotoxic effects against various cancer cell lines .
Anti-inflammatory and Neuroprotective Effects
This compound has also been evaluated for its anti-inflammatory and neuroprotective properties. Similar compounds have shown promise in treating neurodegenerative diseases and reducing inflammation in models of ischemic stroke and traumatic brain injury .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition zones comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro assays revealed that the compound inhibited the growth of several cancer cell lines at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole | Contains a thiadiazole core | Antimicrobial and anticancer properties |
| Thiazole derivatives | Similar heterocyclic structure | Diverse biological activities including anti-inflammatory |
| Indole derivatives | Different core structure but similar functional groups | Known for anti-inflammatory and analgesic effects |
The distinct pharmacological profile of this compound positions it as a promising candidate for further development in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
